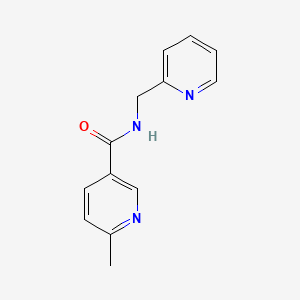![molecular formula C15H18N2O B7537660 N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide](/img/structure/B7537660.png)
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide, also known as DMXB-A, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). It has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Scientific Research Applications
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide has been studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide has also been studied as a potential treatment for schizophrenia, as it has been shown to improve cognitive deficits associated with the disorder. Additionally, N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide has been investigated as a potential treatment for ADHD, as it has been shown to improve attention and impulse control in animal models.
Mechanism of Action
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide is a selective agonist of the α7 nAChR. When N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide binds to the α7 nAChR, it causes the receptor to open and allow the flow of positively charged ions, such as calcium and sodium, into the cell. This influx of ions leads to the activation of various intracellular signaling pathways, which ultimately result in the physiological effects of N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide.
Biochemical and Physiological Effects
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which can improve cognitive function and memory. N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide in lab experiments is its selectivity for the α7 nAChR. This allows researchers to study the specific effects of α7 nAChR activation without the confounding effects of other nAChRs. However, one limitation of using N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide in lab experiments is its relatively short half-life, which may require frequent dosing.
Future Directions
There are several future directions for the study of N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another direction is to study its effects on neuroinflammation and oxidative stress, which are implicated in the pathogenesis of various neurological disorders. Additionally, further research is needed to optimize the dosing and administration of N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide for maximum efficacy.
Synthesis Methods
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide can be synthesized using a four-step synthetic route. The first step involves the reaction of 1,5-dimethylpyrrole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methylbenzamide in the presence of triethylamine to yield the desired product, N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide. The final product can be purified using column chromatography.
properties
IUPAC Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-5-4-6-13(9-11)15(18)16-10-14-8-7-12(2)17(14)3/h4-9H,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOKUZHWDZNPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC=C(N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7537582.png)



![4-[2-(2-Methylphenyl)acetyl]piperazin-2-one](/img/structure/B7537611.png)
![N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7537614.png)
![N-[4-(methanesulfonamido)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B7537628.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7537632.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7537640.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide](/img/structure/B7537646.png)
![2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B7537662.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7537664.png)